![molecular formula C18H17N3O2S2 B2659364 1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 315708-63-5](/img/structure/B2659364.png)

1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

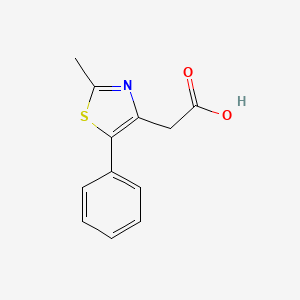

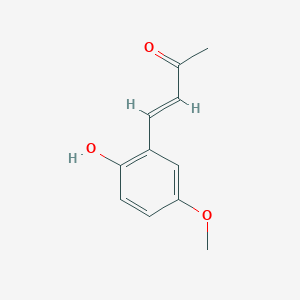

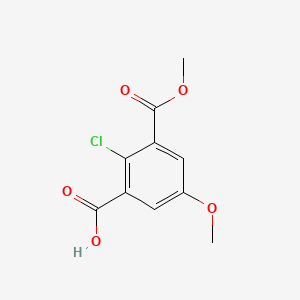

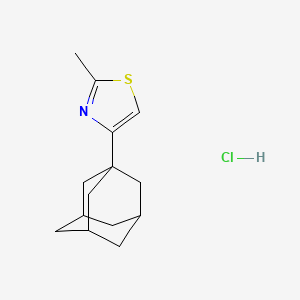

“1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone” is a chemical compound with a complex structure. It is a derivative of thioxopyrimidine, a class of compounds that have been studied for their potential biological and chemotherapeutic importance .

Synthesis Analysis

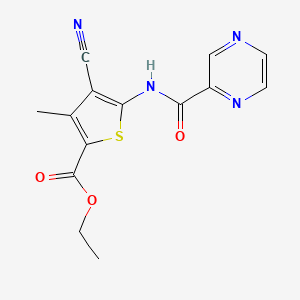

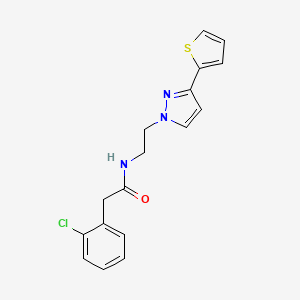

The synthesis of this compound involves the intramolecular cyclization of 6-methylthio-pyrimidine, 6-(benzoylmethyl)thio-pyrimidine, and 2-[(5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl-amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds . The reaction mixture is stirred at room temperature for 4 hours, then diluted with cold water, collected by filtration, washed with water, and recrystallized from chloroform/ethanol .Molecular Structure Analysis

The molecular structure of this compound is complex, with a morpholine ring attached to a thieno[2,3-d]pyrimidine core, which is further substituted with a phenyl group . The exact structure can be confirmed through spectral data and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intramolecular cyclization and recrystallization . Further details about the specific reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as pale yellow needles, a melting point of 169°C, and specific spectral characteristics . Its molecular formula is C18H17N3O2S2, with an average mass of 371.477 Da and a monoisotopic mass of 371.076202 Da .Scientific Research Applications

Microwave-Assisted Organic Synthesis

The microwave-assisted synthesis of novel pyrimidine and thiazolidinone derivatives from 1-(4-morpholinophenyl) ethanone has been reported. This method provides an efficient route for the preparation of compounds with potential antibacterial activity. The synthesized compounds were evaluated for their antibacterial properties, highlighting the relevance of these molecules in the development of new antimicrobial agents (Merugu et al., 2010).

Anti-inflammatory and Quantum-Chemical Analysis

A series of thiophene derivatives synthesized from 1-(4-morpholinophenyl)ethanone demonstrated significant anti-inflammatory activity. The structure-activity relationship was supported by quantum-chemical calculations, providing insights into the electronic properties of these compounds. This research underscores the potential of morpholinophenyl-based compounds in the development of new anti-inflammatory drugs (Helal et al., 2015).

Synthesis of Heterocyclic Compounds

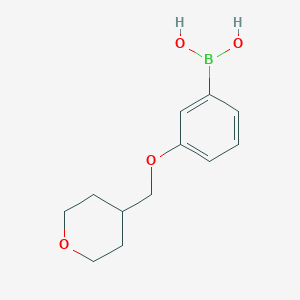

The synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been achieved. These compounds are of interest due to their potential pharmacological activities, demonstrating the versatility of morpholinophenyl-based molecules in the creation of heterocyclic compounds with possible therapeutic applications (Zaki et al., 2017).

Cancer Therapy

Research into DNA-dependent protein kinase inhibitors has identified a new class of compounds, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, that target a major DNA repair pathway. These inhibitors have shown promise in enhancing the cytotoxicity of treatments that induce DNA double-strand breaks, suggesting potential applications in cancer therapy (Kashishian et al., 2003).

Synthesis of Novel Pyrimidin-2-amines

An array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized, showcasing the utility of morpholinophenyl-based compounds in the creation of molecules with a broad range of biological activities. These compounds have been associated with various biological activities, including antimicrobial, anti-inflammatory, and central nervous system activities, highlighting their potential in drug discovery and development (Thanusu et al., 2010).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the referenced literature. It is recommended to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of related thieno[2,3-d]pyrimidine derivatives . Additionally, the development of more efficient synthesis methods could be a valuable area of study .

properties

IUPAC Name |

1-morpholin-4-yl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c22-16(21-6-8-23-9-7-21)11-24-17-14-10-15(13-4-2-1-3-5-13)25-18(14)20-12-19-17/h1-5,10,12H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDKLUQALGUDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659282.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide](/img/structure/B2659285.png)

![N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2659294.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2659295.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2659297.png)

![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B2659299.png)